



Application Note: Nitric Oxide Inhibition Assay for Bis-5,5-Nortrachelogenin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-Nortrachelogenin is a natural product isolated from the root of Wikstroemia indica. It has been identified as an inhibitor of nitric oxide (NO) production.[1] This application note provides a detailed protocol for assessing the inhibitory effect of **Bis-5,5-Nortrachelogenin** on nitric oxide production in a murine macrophage-like cell line, RAW 264.7. The assay described herein is a colorimetric method based on the Griess reaction, which quantifies nitrite, a stable and soluble breakdown product of NO.[2][3][4][5]

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-y), can induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of nitric oxide.[6][7] Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibitors of iNOS and NO production, such as **Bis-5,5-Nortrachelogenin**, are of significant interest in drug discovery and development.[8][9]

Quantitative Data Summary

The inhibitory effect of **Bis-5,5-Nortrachelogenin** on nitric oxide production in LPS and IFN-y activated RAW 264.7 cells is summarized below.



Compound	Cell Line	Stimulation	IC50
Bis-5,5- Nortrachelogenin	RAW 264.7	LPS and IFN-y	48.6 μM[1]

Experimental Protocols

This section details the materials and methods for the in vitro determination of nitric oxide inhibition by **Bis-5,5-Nortrachelogenin**.

Materials and Reagents

- Bis-5,5-Nortrachelogenin
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- Recombinant mouse Interferon-y (IFN-y)
- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:
 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium Nitrite (NaNO2)
- Dimethyl Sulfoxide (DMSO)
- 96-well cell culture plates
- Microplate reader

Cell Culture and Seeding



- Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells using a cell scraper and determine cell viability and count using a hemocytometer or automated cell counter.
- Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well.[10]
- Incubate the plate for 12-24 hours to allow for cell adherence.[10]

Treatment with Bis-5,5-Nortrachelogenin and Stimulation

- Prepare a stock solution of **Bis-5,5-Nortrachelogenin** in DMSO.
- Prepare serial dilutions of Bis-5,5-Nortrachelogenin in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).
- After the initial incubation, carefully remove the culture medium from the wells.
- Add 100 μL of the prepared Bis-5,5-Nortrachelogenin dilutions to the respective wells.
 Include wells with vehicle control (DMSO in DMEM).
- Incubate the plate for 2 hours at 37°C.[10]
- Following the pre-incubation, add 100 μL of a solution containing LPS (final concentration, e.g., 1 μg/mL) and IFN-γ (final concentration, e.g., 10 ng/mL) to each well, except for the blank wells.
- Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.[10][11]

Nitric Oxide Measurement (Griess Assay)

• After the 24-hour incubation, collect 50-100 μL of the culture supernatant from each well and transfer it to a new 96-well plate.

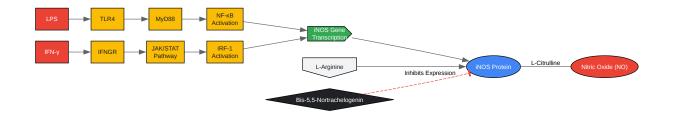


- Prepare a standard curve of sodium nitrite in DMEM with concentrations ranging from 0 to 100 μM.
- Add 50 μL of Griess Reagent Component A to each well containing the supernatant and standards.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 μL of Griess Reagent Component B to each well.
- Incubate for another 5-10 minutes at room temperature, protected from light. A pink to purple color will develop.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite in the samples by comparing the absorbance to the sodium nitrite standard curve.
- The percentage of nitric oxide inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizations Signaling Pathway









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